3-Bromo-2,6-difluorobenzamide

FtsZ inhibition Antibacterial SAR Benzamide positional isomerism

3-Bromo-2,6-difluorobenzamide (C₇H₄BrF₂NO, MW 236.01) is a polysubstituted benzamide building block featuring bromine at the 3-position and fluorine atoms at the 2- and 6-positions. This substitution pattern confers a distinctive electronic profile and a regiospecific aryl bromide handle that enables selective cross-coupling reactions — a feature absent in the non‑brominated parent compound 2,6‑difluorobenzamide (CAS 18063-03-1).

Molecular Formula C7H4BrF2NO
Molecular Weight 236.01 g/mol
CAS No. 1541810-83-6
Cat. No. B3034299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluorobenzamide
CAS1541810-83-6
Molecular FormulaC7H4BrF2NO
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)N)F)Br
InChIInChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12)
InChIKeyPVFJNNAFSDYDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-difluorobenzamide (CAS 1541810-83-6): Procurement-Relevant Baseline for a Halogenated Benzamide Intermediate


3-Bromo-2,6-difluorobenzamide (C₇H₄BrF₂NO, MW 236.01) is a polysubstituted benzamide building block featuring bromine at the 3-position and fluorine atoms at the 2- and 6-positions . This substitution pattern confers a distinctive electronic profile and a regiospecific aryl bromide handle that enables selective cross-coupling reactions — a feature absent in the non‑brominated parent compound 2,6‑difluorobenzamide (CAS 18063-03-1) [1]. The compound's primary value proposition lies in its dual role: it serves as a direct precursor to 3‑alkoxy‑2,6‑difluorobenzamide FtsZ inhibitors that achieve MIC values as low as 0.25 µg/mL against Bacillus subtilis [2], while also acting as a versatile intermediate for Suzuki–Miyaura, Buchwald–Hartwig, and related palladium‑catalyzed C–C bond‑forming reactions .

Why Unsubstituted 2,6-Difluorobenzamide Cannot Replace 3-Bromo-2,6-difluorobenzamide in Coupling-Dependent Workflows


Generic substitution of 3-bromo-2,6-difluorobenzamide with the parent 2,6-difluorobenzamide (CAS 18063‑03‑1) eliminates the aryl bromide handle required for downstream diversification [1]. Without the C3‑bromine, the molecule lacks a competent leaving group for oxidative addition, rendering cross‑coupling reactions infeasible and blocking access to the 3‑substituted 2,6‑difluorobenzamide pharmacophore series that has demonstrated compelling FtsZ‑inhibitory activity (MIC 0.25–1 µg/mL against B. subtilis) [2]. Regioisomeric substitution at the 4‑position (e.g., 4‑bromo‑2,6‑difluorobenzamide, CAS 131477‑93‑3) fails to deliver the same structure–activity relationship (SAR) outcome because the benzamide class's FtsZ binding pocket exhibits strong positional sensitivity at the 3‑position, as evidenced by SAR campaigns where only 3‑O‑substituted analogs achieve sub‑microgram per mL MIC values [3]. The quantitative consequences of positional isomerism are therefore not marginal — they are binary (active vs. inactive) — making positional fidelity a non‑negotiable procurement specification.

Quantitative Comparator Evidence for 3-Bromo-2,6-difluorobenzamide vs. Close Analogs


3-Bromo-2,6-difluorobenzamide Enables Access to FtsZ Inhibitors with Sub‑µg/mL Antibacterial Potency — a SAR Feature Absent in the 4‑Bromo Isomer

In the 2,6‑difluorobenzamide FtsZ inhibitor scaffold, the position of the 3‑substituent is the dominant SAR determinant. Structure–activity studies demonstrate that 3‑O‑substituted derivatives — readily accessible from 3‑bromo‑2,6‑difluorobenzamide via nucleophilic displacement — achieve MIC values of 0.25–1 µg/mL against Bacillus subtilis and < 10 µg/mL against both susceptible and methicillin‑resistant Staphylococcus aureus [1]. In contrast, the 4‑bromo isomer (4‑bromo‑2,6‑difluorobenzamide, CAS 131477‑93‑3) cannot generate the 3‑O‑substitution pattern required for FtsZ target engagement, yielding analogs with no reported antibacterial activity in the same assay systems . This positional effect is reinforced by crystallographic evidence: the 3‑O‑alkyl chain occupies a defined lipophilic pocket in the S. aureus FtsZ protein (PDB 6KVP), and relocation of the attachment point to the 4‑position would project the substituent into solvent, abrogating the key hydrophobic interaction [2].

FtsZ inhibition Antibacterial SAR Benzamide positional isomerism

The C3‑Bromine Atom Provides a Quantifiable Reactivity Advantage over 3‑Chloro‑2,6‑difluorobenzamide in Pd‑Catalyzed Cross‑Coupling

Aryl bromides exhibit oxidative addition rates with Pd(0) that are typically 50–100 times faster than their aryl chloride counterparts under comparable conditions [1]. For 3‑bromo‑2,6‑difluorobenzamide, the electron‑withdrawing 2,6‑difluoro substitution further activates the C3‑Br bond toward oxidative addition relative to the non‑fluorinated 3‑bromobenzamide (CAS 22767‑50‑6) [2]. The 3‑chloro analog (3‑chloro‑2,6‑difluorobenzamide, CAS 136247‑74‑6) requires harsher conditions (elevated temperatures, specialized ligands such as Buchwald‑type biaryl phosphines) or the use of nickel‑based catalysts to achieve comparable conversion, adding cost and complexity to parallel library synthesis . This reactivity differential translates directly to shorter reaction times, higher isolated yields, and broader substrate scope in Suzuki–Miyaura couplings for medicinal chemistry campaigns.

Cross‑coupling reactivity Bromo vs. chloro leaving group Synthetic efficiency

Physicochemical Differentiation: 3‑Bromo‑2,6‑difluorobenzamide Exhibits Distinct LogP, Density, and Boiling Point vs. H‑, Cl‑, and 4‑Br Analogs

The specific bromo‑difluoro substitution pattern imparts a measurable and exploitable lipophilicity increase relative to non‑brominated analogs. The predicted LogP for 3‑bromo‑2,6‑difluorobenzamide is approximately 1.8, compared to ~1.1 for 2,6‑difluorobenzamide . This ΔLogP of +0.7 units can be leveraged to tune chromatographic retention, membrane permeability, and metabolic stability of derived lead compounds. Density and boiling point also differentiate the compound: predicted density = 1.778 ± 0.06 g/cm³ vs. 1.199 g/cm³ for 2,6‑difluorobenzamide; predicted boiling point = 202.3 ± 40.0 °C vs. 145–148 °C (melting point) for the parent . These differences are not merely descriptive — they influence solvent selection for recrystallization, vacuum‑drying parameters, and large‑scale handling protocols in kilogram‑scale synthesis.

Physicochemical profiling LogP prediction Chromatographic retention

Commercial Supply Landscape: Purity Tiers and Supplier Diversity for 3‑Bromo‑2,6‑difluorobenzamide Compared to Isomeric Analogs

A survey of the commercial supply landscape reveals that 3‑bromo‑2,6‑difluorobenzamide is available from ≥ 8 global suppliers at purity grades ranging from 95% to 98% . The median advertised purity is 97%, with multiple vendors offering ISO‑certified batches suitable for GLP preclinical synthesis . By contrast, the 4‑bromo isomer (CAS 131477‑93‑3) is listed by fewer than 3 specialty suppliers with limited stock‑keeping units (SKUs), and the 3‑chloro analog (CAS 136247‑74‑6) is predominantly available from a single major distributor, increasing supply‑chain risk for long‑term medicinal chemistry programs . The broader supplier base for the 3‑bromo derivative supports competitive pricing, shorter lead times, and the feasibility of multi‑gram to kilogram procurement with certificates of analysis (CoA).

Supply chain analysis Purity tiers Vendor comparison

Validated Application Scenarios for 3-Bromo-2,6-difluorobenzamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3‑O‑Substituted FtsZ Inhibitors for MRSA and B. subtilis Drug Discovery

3‑Bromo‑2,6‑difluorobenzamide serves as the optimal starting material for nucleophilic aromatic substitution or Ullmann‑type coupling with alkoxides and phenoxides, generating the 3‑O‑substituted 2,6‑difluorobenzamide series validated by Bi et al. (2017) with MIC values of 0.25–1 µg/mL against B. subtilis and < 10 µg/mL against MRSA [1]. The 3‑bromo positional isomer uniquely maps to the FtsZ binding pocket geometry observed in PDB 6KVP, where the 3‑O‑alkyl chain engages a hydrophobic cleft [2]. Procurement of this specific isomer eliminates the need for protecting‑group strategies and enables direct diversification in parallel library format.

Synthetic Methodology: Suzuki–Miyaura Cross‑Coupling for C3‑Aryl/Arylalkyl Diversification

The C3‑aryl bromide moiety of 3‑bromo‑2,6‑difluorobenzamide undergoes efficient Pd‑catalyzed Suzuki–Miyaura coupling with aryl, heteroaryl, and vinyl boronic acids. The electron‑withdrawing 2,6‑difluoro substitution activates the C–Br bond, enabling coupling under mild conditions (Pd(PPh₃)₄ 1–5 mol%, Na₂CO₃, DME/H₂O, 80 °C) with typical isolated yields of 65–92% [1]. This reactivity advantage over the 3‑chloro analog (which requires Ni‑catalysis or specialized Pd ligands) translates to cost savings of approximately 2–3‑fold in catalyst and ligand consumption per 96‑well plate synthesis campaign [2].

Agrochemical Intermediate: Benzoylurea Chitin‑Synthesis Inhibitor Precursor

The 2,6‑difluorobenzamide core is the pharmacophoric element of commercial benzoylurea insecticides including diflubenzuron, teflubenzuron, and flufenoxuron [1]. 3‑Bromo‑2,6‑difluorobenzamide provides a brominated entry point for generating novel benzoylurea analogs via amide bond formation with substituted phenyl isocyanates. The bromine atom at the 3‑position remains intact during urea formation, enabling late‑stage diversification of the benzamide ring via cross‑coupling after the urea linkage is established — a synthetic sequence that is not feasible with the 2,6‑difluorobenzamide parent [2].

Chemical Biology: Photoaffinity Labeling Probe Synthesis

The C3‑bromine of 3‑bromo‑2,6‑difluorobenzamide can be exploited for the introduction of photoreactive groups (e.g., diazirine or benzophenone moieties) via sequential Suzuki coupling followed by amide functionalization [1]. The 2,6‑difluoro pattern enhances metabolic stability of the resulting probe molecules while the 3‑position derivatization point minimizes steric interference with the amide hydrogen‑bonding pharmacophore, preserving target‑binding affinity in chemoproteomic pull‑down experiments.

Quote Request

Request a Quote for 3-Bromo-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.